N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide
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Description
N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C34H35NO7 and its molecular weight is 569.654. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates
N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which are important intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines (Raju, 2008). Similarly, it is involved in the total synthesis of (±)-cherylline and corgoine through quinonoid intermediates (Kametani et al., 1975).
Metabolism Studies
The compound also plays a role in metabolism studies. For example, research on N-Benzylphenethylamines, which include compounds like this compound, focuses on understanding their metabolism in various biological systems, such as rats and human liver microsomes (Šuláková et al., 2021).
Computational Analysis
The compound is also used in computational quantitative structure-activity relationship (QSAR) analysis. This includes evaluating its cytotoxicity and understanding its structure-activity relationships (Coleman et al., 2003).
Polymer Chemistry
In polymer chemistry, derivatives of this compound have been used in the synthesis of novel trisubstituted ethylenes, specifically in the preparation and styrene copolymerization of 2-methoxyethyl phenylcyanoacrylates (Baily et al., 2021).
Modulation of Na+ Channels
It also has applications in neuropharmacology, specifically in the modulation of Na+ channels in neuronal cells. This includes studying compounds containing the N-benzyl 2-amino-3-methoxypropionamide unit, which is structurally similar to this compound (King et al., 2012).
Luminescent Properties in Coordination Compounds
The compound is also significant in the study of luminescent properties of coordination compounds. This involves the use of 4-benzyloxy benzoic acid derivatives in synthesizing lanthanide coordination compounds and exploring the influence of substituents on their photophysical properties (Sivakumar et al., 2010).
Properties
IUPAC Name |
ethyl [5-[2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethylamino]-2-oxoethyl]-2-phenylmethoxyphenyl] carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO7/c1-3-39-34(37)42-32-21-28(15-17-30(32)41-24-27-12-8-5-9-13-27)22-33(36)35-19-18-25-14-16-29(31(20-25)38-2)40-23-26-10-6-4-7-11-26/h4-17,20-21H,3,18-19,22-24H2,1-2H3,(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWJFWMHGPGGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=CC(=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675690 |
Source
|
Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-13-2 |
Source
|
Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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